molecular formula C8H10BFO2 B1338153 (4-Fluoro-2,3-dimethylphenyl)boronic acid CAS No. 211495-31-7

(4-Fluoro-2,3-dimethylphenyl)boronic acid

Cat. No.: B1338153
CAS No.: 211495-31-7
M. Wt: 167.98 g/mol
InChI Key: JACGHVGDEQRIFL-UHFFFAOYSA-N
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Description

(4-Fluoro-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated and dimethyl-substituted phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-2,3-dimethylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of 4-Fluoro-2,3-dimethylphenylboronic acid is influenced by several environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . It should be stored at 2-8°c to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Fluoro-2,3-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-fluoro-2,3-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger batch sizes and higher efficiency. Continuous flow processes and the use of more robust catalysts can enhance the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2,3-dimethylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2,3-dimethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the properties of the resulting products. The presence of both fluorine and methyl groups can enhance the compound’s stability and its ability to participate in selective reactions .

Properties

IUPAC Name

(4-fluoro-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGHVGDEQRIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514405
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211495-31-7
Record name B-(4-Fluoro-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211495-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluoro-2,3-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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